molecular formula C9H14O5 B14280777 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate CAS No. 149305-43-1

1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate

Cat. No.: B14280777
CAS No.: 149305-43-1
M. Wt: 202.20 g/mol
InChI Key: GBXSGTMCDLTIED-UHFFFAOYSA-N
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Description

1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 1-ethyl 2-methylidenebutanedioic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed:

    Oxidation: Formation of 1-ethyl 4-(2-oxoethyl) 2-methylidenebutanedioate.

    Reduction: Formation of 1-ethyl 4-(2-hydroxyethyl) 2-methylbutanediol.

    Substitution: Formation of 1-ethyl 4-(2-chloroethyl) 2-methylidenebutanedioate.

Scientific Research Applications

1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.

    Industry: Used in the production of polymers and resins due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

    1-Ethyl 4-(2-hydroxyethyl) butanedioate: Lacks the methylidene group, making it less reactive.

    1-Ethyl 4-(2-hydroxyethyl) 2-methylbutanedioate: Similar structure but lacks the double bond, affecting its chemical properties.

    1-Ethyl 4-(2-hydroxyethyl) 2-methylidenepentanedioate: Contains an additional carbon in the chain, altering its reactivity and applications.

Uniqueness: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is unique due to the presence of both ester and alcohol functional groups, as well as the methylidene group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

149305-43-1

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

1-O-ethyl 4-O-(2-hydroxyethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C9H14O5/c1-3-13-9(12)7(2)6-8(11)14-5-4-10/h10H,2-6H2,1H3

InChI Key

GBXSGTMCDLTIED-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C)CC(=O)OCCO

Origin of Product

United States

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